Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(benzoylcarbamothioylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)21-11-9-14(10-12-21)19-16(25)20-15(22)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBMKOKLNMDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylformamido group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylformamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with other Boc-protected piperidine derivatives but differs in key substituents. Below is a comparative analysis:
Key Observations :
- The phenylformamido group introduces an aromatic amide, contrasting with nitrobenzoyl () or pyrimidinyl () substituents, which may influence solubility or target affinity.
- Boc protection is a common feature, ensuring synthetic versatility across all analogs .
Physicochemical Properties
Notes:
Biological Activity
Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H24N2O2S
- Molecular Weight : 316.45 g/mol
- CAS Number : 87120-72-7
The structure includes a piperidine ring, a tert-butyl group, and a phenylformamido moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with phenylformamide in the presence of a suitable coupling agent. The reaction conditions can include solvents such as pyridine or dichloromethane (DCM), and yields can reach up to 91% under optimized conditions .
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine have shown effectiveness in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain piperidine derivatives could inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties that could be beneficial in cancer therapy .
The proposed mechanism of action for related compounds involves modulation of inflammatory pathways. By inhibiting key mediators such as NLRP3 inflammasome activation, these compounds may prevent pyroptosis, a form of programmed cell death associated with inflammation . This suggests potential applications in treating inflammatory diseases alongside cancer.
Case Studies
- In Vitro Studies : A study conducted on structurally related piperidine derivatives showed that compounds could effectively reduce IL-1β levels by approximately 20% at concentrations of 10 µM. This indicates a promising direction for further research into the anti-inflammatory capabilities of this compound .
- Pharmacological Screening : In pharmacological screenings, derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that specific modifications to the piperidine structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O2S |
| Molecular Weight | 316.45 g/mol |
| CAS Number | 87120-72-7 |
| Anticancer Activity | Yes |
| IL-1β Inhibition | ~20% at 10 µM |
| Synthesis Yield | Up to 91% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, activate the piperidine ring with tert-butyl chloroformate in dichloromethane using triethylamine as a base to form the Boc-protected intermediate . Next, introduce the thioamide group by reacting with phenylformamidine derivatives under controlled pH (7–8) to avoid side reactions like hydrolysis. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:2) . Optimize yield by adjusting solvent polarity (e.g., acetonitrile for better solubility) and temperature (25–40°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and thioamide NH signals (δ ~10–12 ppm) .
- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~420–430) .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : The compound is sensitive to moisture and light. Store under argon at –20°C in amber vials. Avoid prolonged exposure to acidic/basic conditions to prevent Boc-group cleavage . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., hydrolysis of the thioamide bond) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the thioamide sulfur) prone to nucleophilic attack . Compare with experimental kinetic data (e.g., reaction rates with alkyl halides) to validate predictions. Solvent effects can be modeled using COSMO-RS .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength affecting ligand binding). Re-evaluate using:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) under varying pH .
- X-ray Crystallography : Resolve ligand-enzyme interactions at atomic resolution (if crystals are obtainable) .
- Control Experiments : Test against structurally similar analogs (e.g., tert-butyl 4-(carbamothioylamino)piperidine derivatives) to isolate functional group contributions .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : The Boc group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Assess in vivo using:
- Microsomal Stability Assays : Compare half-life (t½) with non-Boc analogs .
- Pharmacokinetic Profiling : Administer intravenously (5 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC and clearance rates .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s toxicity: How to reconcile in vitro vs. in vivo data?
- Methodological Answer : In vitro cytotoxicity (e.g., IC50 in HepG2 cells) may not translate to in vivo toxicity due to metabolic detoxification. Conduct:
- Metabolite Identification : Use liver microsomes + NADPH to identify detoxified products (e.g., glutathione adducts) .
- Toxicogenomics : Profile hepatic CYP450 isoforms (e.g., CYP3A4) responsible for metabolite activation .
Key Recommendations
- Synthetic Optimization : Prioritize DMF as a solvent for thioamide coupling to enhance yields .
- Safety Protocols : Use fire-resistant lab coats and SCBA during scale-up synthesis due to flammable intermediates .
- Data Reproducibility : Share raw NMR/HPLC files via open-access platforms to address variability in purity claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
